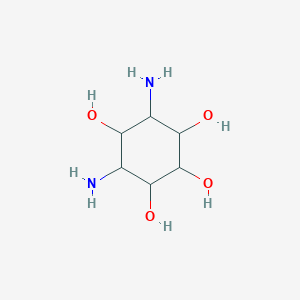

1,2,3,5-Cyclohexanetetrol, 4,6-diamino-

Descripción

BenchChem offers high-quality 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

488-52-8 |

|---|---|

Fórmula molecular |

C₆H₁₄N₂O₄ |

Peso molecular |

178.19 g/mol |

Nombre IUPAC |

4,6-diaminocyclohexane-1,2,3,5-tetrol |

InChI |

InChI=1S/C6H14N2O4/c7-1-3(9)2(8)5(11)6(12)4(1)10/h1-6,9-12H,7-8H2 |

Clave InChI |

ANLMVXSIPASBFL-UHFFFAOYSA-N |

SMILES |

C1(C(C(C(C(C1O)O)O)N)O)N |

SMILES canónico |

C1(C(C(C(C(C1O)O)O)N)O)N |

Sinónimos |

4,6-Diamino-1,2,3,5-cyclohexanetetrol; 1,3-Diamino-1,3-dideoxy-scyllo-inositol_x000B_1,3-Diamino-1,3-dideoxy-scyllo-Inositol, |

Origen del producto |

United States |

The Chemical Architecture and Biological Significance of 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- (Streptamine)

Executive Summary

As a Senior Application Scientist navigating the complex landscape of RNA-targeted therapeutics, understanding the foundational scaffolds of natural antibiotics is paramount. 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- , universally known as streptamine , serves as the critical aminocyclitol core for a major class of aminoglycoside antibiotics, most notably streptomycin ([1]). This technical guide deconstructs the structural chemistry, biosynthetic origins, and ribosomal targeting mechanisms of streptamine, providing actionable, self-validating protocols for researchers developing next-generation, resistance-evading antimicrobial agents.

Structural Chemistry and Stereochemical Configuration

Streptamine is a highly polar, polycationic pseudo-sugar. Its rigid structural geometry is the primary driver of its biological activity. The compound adopts a scyllo-inositol stereochemical configuration, meaning all six substituents (four hydroxyl groups and two amino groups) are positioned equatorially on the cyclohexane ring.

Causality in Structural Design: The all-equatorial (all-trans) arrangement is thermodynamically optimal because it eliminates 1,3-diaxial steric clashes. Biologically, this rigid, flat projection is critical. It precisely spaces the protonated amino groups to interact electrostatically with the negatively charged phosphate backbone of bacterial RNA, while the hydroxyl groups act as directional hydrogen-bond donors/acceptors within the major groove of the decoding center ([2]).

Table 1: Physicochemical and Structural Properties

| Property | Value | Causality / Scientific Significance |

| IUPAC Name | 1,3-diamino-1,3-dideoxy-scyllo-inositol | Standardized cyclitol nomenclature defining the scyllo core. |

| CAS Registry Number | 488-52-8[3] | Unique chemical identifier for procurement and database cross-referencing. |

| Molecular Formula | C6H14N2O4[3] | Defines the highly polar, hydrogen-bonding rich nature of the scaffold. |

| Density | 1.626 g/cm³[3] | High density reflects tight intermolecular hydrogen bonding in the solid state. |

| pKa (Amino groups) | ~7.5 - 8.5 | Ensures the molecule is polycationic at physiological pH, driving electrostatic attraction to RNA. |

Biosynthetic Pathway: The myo-Inositol Route

A fundamental distinction in aminoglycoside biology is the biosynthetic origin of the cyclitol core. While the ubiquitous 2-deoxystreptamine (2-DOS) core (found in kanamycin and neomycin) is synthesized directly from glucose-6-phosphate via 2-deoxy-scyllo-inosose synthase, streptamine biosynthesis diverges entirely, utilizing myo-inositol as its primary precursor ([4]).

This pathway involves a sequence of highly specific oxidations and transaminations. Phosphorylation of intermediate states (e.g., scyllo-inosamine-4-phosphate) is a crucial evolutionary mechanism that prevents the intermediate from diffusing away from the biosynthetic enzyme complex and provides a thermodynamic driving force for subsequent steps ([5]).

Enzymatic biosynthetic pathway of Streptamine from Glucose-6-phosphate via myo-Inositol.

Ribosomal Targeting and Mechanism of Action

Streptamine-containing aminoglycosides exert their bactericidal effect by binding to the decoding A-site of the bacterial 16S rRNA within the 30S ribosomal subunit ([2]).

Upon binding, the streptamine core forces the universally conserved adenine residues (A1492 and A1493) to "flip out" of the RNA helix. This conformational change mimics the exact structural state induced by a cognate tRNA-mRNA match. Consequently, the ribosome loses its proofreading ability, leading to rampant mistranslation, the accumulation of truncated/misfolded proteins, and rapid cell death.

Table 2: Comparison of Aminocyclitol Scaffolds in Antibiotics

| Scaffold | Hydroxyl Positions | Amino Positions | Representative Antibiotic | Biosynthetic Precursor |

| Streptamine | 1, 2, 3, 5 | 4, 6 | Streptomycin (as Streptidine) | myo-Inositol[4] |

| 2-Deoxystreptamine | 4, 5, 6 | 1, 3 | Kanamycin, Gentamicin | Glucose-6-phosphate[1] |

| Actinamine | 1, 2, 3, 5 | 4, 6 (N,N-dimethyl) | Spectinomycin | myo-Inositol |

Experimental Workflows: Synthesis and Validation

To develop novel streptamine derivatives that evade resistance, researchers must accurately quantify RNA binding. Traditional solid-phase assays (like Surface Plasmon Resonance) often fail because the required washing steps disrupt the rapid off-rates typical of aminoglycoside-RNA interactions.

As a self-validating alternative, we utilize Fluorescence Polarization (FP) . FP allows for true equilibrium measurement in solution, directly correlating the slowing of molecular rotation (polarization) to the mass increase upon RNA binding.

Protocol: Self-Validating Ribosomal Binding Assay (Fluorescence Polarization)

Objective: To quantify the binding affinity ( Kd ) of synthetic streptamine derivatives to the 16S rRNA A-site while mathematically ruling out non-specific electrostatic aggregation.

Materials:

-

Fluorescein-labeled wild-type A-site RNA construct (Fl-WT-RNA).

-

Fluorescein-labeled mutant A-site RNA (Fl-Mut-RNA, A1408G) as an internal negative control.

-

Assay Buffer: 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂. (Causality: Mg²⁺ is strictly required to stabilize the functional tertiary hairpin structure of the RNA; omitting it yields biologically irrelevant linear RNA).

Step-by-Step Methodology:

-

RNA Annealing: Dilute Fl-WT-RNA and Fl-Mut-RNA to 100 nM in Assay Buffer. Heat to 85°C for 3 minutes, then cool slowly (0.1°C/sec) to 25°C. (Causality: Rapid cooling traps RNA in intermolecular dimers; slow cooling ensures the formation of the correct intramolecular A-site hairpin).

-

Ligand Preparation: Prepare a 12-point, 2-fold serial dilution of the streptamine derivative (from 100 µM to 48 nM) in Assay Buffer.

-

Equilibration: In a black 384-well microplate, mix 10 µL of annealed RNA (final concentration 10 nM) with 10 µL of each ligand dilution. Incubate in the dark for 30 minutes at 25°C to reach thermodynamic equilibrium.

-

Measurement: Read the plate on a multi-mode microplate reader using polarizing filters (Excitation: 485 nm, Emission: 535 nm).

-

Self-Validation & Analysis:

-

Plot milli-polarization (mP) against log[Ligand] and fit to a one-site specific binding model to derive the Kd .

-

Validation Check: The Fl-Mut-RNA (A1408G) must exhibit a flat baseline (no change in mP). If the mutant RNA shows a binding curve, the streptamine derivative is engaging in non-specific polycationic binding rather than targeted decoding-center engagement. The assay self-invalidates the compound.

-

Mechanisms of Resistance: Aminoglycoside Modifying Enzymes (AMEs)

The primary mechanism by which pathogens neutralize streptamine-based drugs is through the expression of Aminoglycoside Modifying Enzymes (AMEs) ([6]). These enzymes covalently attach functional groups to the equatorial hydroxyls or amines of the cyclitol core. This modification introduces severe steric hindrance and alters the charge distribution, completely abrogating the molecule's ability to dock into the tight pocket of the 16S rRNA.

Enzymatic modification of the Streptamine core by AMEs leading to antibiotic resistance.

References

-

2-Deoxystreptamine: Central Scaffold of Aminoglycoside Antibiotics Journal of Medicinal Chemistry URL:[Link]

-

Aminoglycoside Resistance with Homogeneous and Heterogeneous Populations of Antibiotic-Resistant Ribosomes Antimicrobial Agents and Chemotherapy URL:[Link]

-

Biosynthesis of Unusual Aminocyclitol-Containing Natural Products Chemical Reviews URL:[Link]

-

Modification at the 2′-Position of the 4,5-Series of 2-Deoxystreptamine Aminoglycoside Antibiotics To Resist Aminoglycoside Modifying Enzymes and Increase Ribosomal Target Selectivity ACS Infectious Diseases URL:[Link]

Sources

The Architectural Blueprint of a Crucial Aminoglycoside Precursor: A Technical Guide to the Biosynthesis of 2-Deoxystreptamine

Foreword: Unveiling the Core of Aminoglycoside Antibiotics

The relentless challenge of antimicrobial resistance necessitates a profound understanding of the biosynthetic machinery that nature employs to construct complex antibacterial agents. Among these, the aminoglycosides represent a clinically significant class of antibiotics, characterized by their potent bactericidal activity. At the heart of many of these molecules lies a unique aminocyclitol scaffold, 1,2,3,5-Cyclohexanetetrol, 4,6-diamino-, more commonly known as 2-deoxystreptamine (2-DOS). This guide provides an in-depth exploration of the natural biosynthetic pathway of 2-DOS, a critical precursor for a vast array of aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin.[1][2][3] We will dissect the enzymatic symphony that transforms a simple sugar into this intricate molecular core, providing researchers, scientists, and drug development professionals with a comprehensive technical resource to inform and inspire the next generation of antibiotic discovery and engineering.

I. The Central Pathway: From Glucose to the 2-Deoxystreptamine Core

The biosynthesis of 2-deoxystreptamine is a conserved and elegant pathway that initiates from the primary metabolite, D-glucose-6-phosphate.[4] This multi-step enzymatic cascade involves a fascinating carbocycle formation followed by a series of oxidation and transamination reactions to install the characteristic diamino groups. This process has been elucidated through a combination of genetic studies, isotopic labeling experiments, and in vitro enzymatic reconstructions.[5][6][7][8]

The core pathway can be dissected into three key enzymatic stages:

-

Carbocycle Formation: The initial and committing step is the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose (DOI), the carbocyclic precursor of 2-DOS.

-

First Transamination: An amino group is installed onto the DOI ring to form 2-deoxy-scyllo-inosamine (DOIA).

-

Oxidation and Second Transamination: The newly formed aminocyclitol undergoes oxidation and a second transamination to yield the final product, 2-deoxystreptamine.

The following diagram provides a high-level overview of the 2-DOS biosynthetic pathway:

Caption: Overview of the 2-deoxystreptamine biosynthetic pathway.

II. The Enzymatic Machinery: A Closer Look at the Key Players

The biosynthesis of 2-DOS is orchestrated by a dedicated set of enzymes, the genes for which are typically clustered together in the genomes of aminoglycoside-producing bacteria.[9][10]

A. 2-deoxy-scyllo-inosose Synthase (DOIS): The Master Cyclase

The inaugural step of the pathway is catalyzed by 2-deoxy-scyllo-inosose synthase (DOIS), a remarkable enzyme that constructs the carbocyclic ring of 2-deoxy-scyllo-inosose (DOI) from D-glucose-6-phosphate.[11][12] This transformation is a complex, multi-step reaction that proceeds without the release of any intermediates.[13] The crystal structure of DOIS from Bacillus circulans has revealed that the active site is located between the N-terminal and C-terminal domains.[11][14]

The proposed mechanism of DOIS involves the following key steps:

-

Oxidation: The C4 hydroxyl group of the substrate, D-glucose-6-phosphate, is oxidized by NAD+.[15]

-

Phosphate Elimination: This is followed by the elimination of the phosphate group from C6.

-

Reduction: The C4 keto group is then reduced by the NADH generated in the first step.

-

Aldol Condensation: Finally, an intramolecular aldol condensation between C1 and C6 forms the six-membered ring of DOI.[11]

The activity of DOIS is dependent on the presence of a divalent metal ion, typically Co²⁺, and the cofactor NAD+.[12]

B. The Dual-Role Aminotransferase: Installing the First and Second Amino Groups

A single, versatile aminotransferase is responsible for catalyzing both the first and second transamination reactions in the 2-DOS pathway.[7] In the butirosin biosynthetic gene cluster of Bacillus circulans, this enzyme is designated as BtrS.[11][16] Homologous enzymes are found in other aminoglycoside producers, such as Neo-6 in the neomycin gene cluster of Streptomyces fradiae.[10]

This pyridoxal-5'-phosphate (PLP)-dependent enzyme utilizes L-glutamine as the amino donor.[2] In the first transamination, it converts the keto group of 2-deoxy-scyllo-inosose to an amino group, yielding 2-deoxy-scyllo-inosamine.[16] Subsequently, after the action of a dehydrogenase, the same aminotransferase catalyzes the second transamination to produce 2-deoxystreptamine.

C. The Oxidative Step: 2-deoxy-scyllo-inosamine Dehydrogenase

Following the initial amination, 2-deoxy-scyllo-inosamine undergoes an oxidation step catalyzed by a dehydrogenase. This enzyme, often NAD(P)+ dependent, oxidizes the hydroxyl group at C1 of 2-deoxy-scyllo-inosamine to a keto group, forming 3-amino-2,3-dideoxy-scyllo-inosose.[17] In some organisms, a SAM-dependent dehydrogenase has also been identified.[10] This oxidation is a crucial prerequisite for the second transamination reaction.

III. Genetic Organization: The Biosynthetic Gene Clusters

The genes encoding the enzymes for 2-DOS biosynthesis are typically found organized in a cluster on the bacterial chromosome. This co-localization facilitates the coordinated regulation and expression of the pathway. The composition and arrangement of these gene clusters can vary slightly between different aminoglycoside-producing organisms, but the core set of genes for 2-DOS synthesis is highly conserved.

Table 1: Key Genes in 2-Deoxystreptamine Biosynthesis Across Different Organisms

| Gene Designation | Enzyme Function | Organism (Antibiotic) | Reference |

| btrC | 2-deoxy-scyllo-inosose synthase | Bacillus circulans (Butirosin) | [18] |

| gtmA | 2-deoxy-scyllo-inosose synthase | Micromonospora echinospora (Gentamicin) | [9] |

| neoC | 2-deoxy-scyllo-inosose synthase | Streptomyces fradiae (Neomycin) | [10] |

| btrS | L-glutamine:2-deoxy-scyllo-inosose aminotransferase | Bacillus circulans (Butirosin) | [11][16] |

| gtmB | L-glutamine:2-deoxy-scyllo-inosose aminotransferase | Micromonospora echinospora (Gentamicin) | [9] |

| neoB | L-glutamine:2-deoxy-scyllo-inosose aminotransferase | Streptomyces fradiae (Neomycin) | [10] |

| btrN | 2-deoxy-scyllo-inosamine dehydrogenase | Bacillus circulans (Butirosin) | [10] |

| gtmD | 2-deoxy-scyllo-inosamine dehydrogenase | Micromonospora echinospora (Gentamicin) | [9] |

| neoD | 2-deoxy-scyllo-inosamine dehydrogenase | Streptomyces fradiae (Neomycin) | [10] |

IV. Experimental Validation: Elucidating the Pathway

The elucidation of the 2-DOS biosynthetic pathway has been a testament to the power of a multidisciplinary approach, combining genetics, biochemistry, and analytical chemistry.

A. Gene Knockout and Heterologous Expression: Unmasking Gene Function

A cornerstone of biosynthetic pathway analysis is the targeted inactivation of genes to observe the resulting phenotype. The creation of gene knockout mutants in aminoglycoside-producing organisms like Streptomyces has been instrumental in assigning functions to specific genes within the 2-DOS biosynthetic cluster.[15][19]

A typical workflow for gene knockout in Streptomyces involves:

-

Construction of a knockout vector: A plasmid is engineered to contain a selectable marker flanked by DNA sequences homologous to the regions upstream and downstream of the target gene.

-

Introduction of the vector into Streptomyces: This is often achieved through intergeneric conjugation from E. coli.[9][15]

-

Selection for homologous recombination: Through a double-crossover event, the target gene is replaced by the selectable marker.

-

Phenotypic analysis: The mutant strain is then analyzed for its inability to produce the final antibiotic and for the accumulation of biosynthetic intermediates.

Complementing gene knockout studies, heterologous expression of biosynthetic genes in a more genetically tractable host like E. coli allows for the in vitro characterization of individual enzymes.[14][20]

Caption: A generalized workflow for gene knockout in Streptomyces.

B. In Vitro Reconstitution and Enzyme Assays: Building the Pathway in a Test Tube

The definitive proof of a biosynthetic pathway comes from its reconstitution in vitro using purified enzymes. This approach allows for the unambiguous determination of the function of each enzyme and the order of reactions. While the complete in vitro reconstitution of the entire 2-DOS pathway is challenging, individual enzymatic steps have been successfully reconstituted.[7][21]

1. Assay for 2-deoxy-scyllo-inosose Synthase (DOIS)

The activity of DOIS can be assayed by monitoring the formation of its product, 2-deoxy-scyllo-inosose (DOI), from D-glucose-6-phosphate.

-

Principle: The reaction is initiated by adding the purified enzyme to a reaction mixture containing D-glucose-6-phosphate, NAD+, and CoCl₂. The reaction is then stopped, and the product is derivatized and quantified by methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

Protocol Outline:

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), D-glucose-6-phosphate, NAD+, and CoCl₂.

-

Initiate the reaction by adding purified DOIS enzyme.

-

Incubate the reaction at an optimal temperature (e.g., 37°C).

-

Terminate the reaction by adding an acid or a solvent like methanol.

-

Analyze the formation of DOI using an appropriate analytical method.

-

2. Assay for Aminotransferase Activity

The activity of the aminotransferase (e.g., BtrS) can be measured by monitoring the formation of the aminated product or the consumption of the amino donor, L-glutamine.

-

Principle: A coupled enzyme assay can be employed where the co-product of the transamination, α-ketoglutarate, is measured. Alternatively, direct measurement of the aminated cyclitol product can be performed using HPLC or LC-MS.[22]

-

Protocol Outline (HPLC-based):

-

Prepare a reaction mixture containing buffer, 2-deoxy-scyllo-inosose (for the first transamination) or 3-amino-2,3-dideoxy-scyllo-inosose (for the second), L-glutamine, and PLP.

-

Start the reaction by adding the purified aminotransferase.

-

Incubate at the optimal temperature.

-

Stop the reaction and analyze the formation of the aminated product by HPLC.

-

3. Assay for Dehydrogenase Activity

The activity of 2-deoxy-scyllo-inosamine dehydrogenase can be monitored by following the reduction of NAD(P)+ to NAD(P)H, which results in an increase in absorbance at 340 nm.[13][23]

-

Principle: This is a continuous spectrophotometric assay.

-

Protocol Outline:

-

Prepare a reaction mixture in a quartz cuvette containing buffer, 2-deoxy-scyllo-inosamine, and NAD(P)+.

-

Initiate the reaction by adding the purified dehydrogenase.

-

Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Table 2: Representative Kinetic Parameters of 2-Deoxystreptamine Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Organism | Reference |

| BtrC (DOIS) | D-Glucose-6-phosphate | 900 | 0.073 | Bacillus circulans | [12] |

| BtrC (DOIS) | NAD+ | 170 | - | Bacillus circulans | [12] |

| IstC (DOIS) | D-Glucose-6-phosphate | 100-200 | - | Streptomyces tenjimariensis | [24] |

V. Conclusion and Future Perspectives

The elucidation of the 2-deoxystreptamine biosynthetic pathway is a landmark achievement in natural product biosynthesis research. It has not only provided fundamental insights into the enzymatic logic of carbocycle formation and amination but has also paved the way for the bioengineering of novel aminoglycoside antibiotics. By understanding the intricate details of this pathway, scientists are now empowered to manipulate the biosynthetic machinery to create new derivatives with improved efficacy, reduced toxicity, and the ability to overcome existing resistance mechanisms. The continued exploration of the enzymes in this pathway, particularly their substrate specificity and catalytic mechanisms, will undoubtedly fuel the development of innovative strategies in the ongoing battle against infectious diseases.

VI. References

-

Structure of 2-deoxy-scyllo-inosose synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics, in complex with a mechanism-based inhibitor and NAD+. PubMed. [Link]

-

Molecular cloning and characterization of a 2-deoxystreptamine biosynthetic gene cluster in gentamicin-producing Micromonospora echinospora ATCC15835. PubMed. [Link]

-

Kinetic isotope effect and reaction mechanism of 2-deoxy-scyllo-inosose synthase derived from butirosin-producing Bacillus circulans. PubMed. [Link]

-

Active Site Mapping of 2-Deoxy-scyllo-inosose Synthase, the Key Starter Enzyme for the Biosynthesis of 2-Deoxystreptamine. Mechanism-Based Inhibition and Identification of Lysine-141 as the Entrapped Nucleophile. The Journal of Organic Chemistry. [Link]

-

Substrate specificity of 2-deoxy-scyllo-inosose synthase, the starter enzyme for 2-deoxystreptamine biosynthesis, toward deoxyglucose-6-phosphates and proposed mechanism. PubMed. [Link]

-

An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35. PMC. [Link]

-

2-deoxystreptamine-containing aminoglycoside antibiotics: recent advances in the characterization and manipulation of their biosynthetic pathways. PubMed. [Link]

-

Functional in vitro and in vivo analysis of biosynthetic genes by heterologous expression in E. coli. PubMed. [Link]

-

A guide to genome mining and genetic manipulation of biosynthetic gene clusters in Streptomyces. Protocols.io. [Link]

-

Biosynthesis of 2-Deoxystreptamine-Containing Aminoglycoside Antibiotics. ResearchGate. [Link]

-

BIOSYNTHETIC PATHWAY OF 2-DEOXYSTREPTAMINE. J-Stage. [Link]

-

Biosynthesis of 2-deoxystreptamine. PubMed. [Link]

-

Structure elucidation of an intermediate of 2-deoxystreptamine biosynthesis. PubMed. [Link]

-

The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: characterisation of an aminotransferase involved in the formation of 2-deoxystreptamine. Organic & Biomolecular Chemistry. [Link]

-

2-Deoxy-scyllo-inosamine dehydrogenase. Wikipedia. [Link]

-

Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment. MDPI. [Link]

-

Lesson II Alcohol Dehydrogenase Assay. University of Wisconsin-Madison. [Link]

-

Structure of 2-deoxy-scyllo-inosose synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics, in complex with a mechanism-based inhibitor and NAD+. PubMed. [Link]

-

Identification of L-glutamine: 2-deoxy-scyllo-inosose aminotransferase required for the biosynthesis of butirosin in Bacillus circulans. PubMed. [Link]

-

Kynurenine aminotransferase 3/glutamine transaminase L/cysteine conjugate beta-lyase 2 is a major glutamine transaminase in the mouse kidney. PMC. [Link]

-

High-Efficiency Genome Editing of Streptomyces Species by an Engineered CRISPR/Cas System. Zhao Group @ UIUC. [Link]

-

Aspartate Aminotransferase (AST) Activity Assay Kit (Colorimetric). Cell Biolabs, Inc.[Link]

-

Biosynthetic pathway of 2-deoxystreptamine. PubMed. [Link]

-

Complete In Vitro Reconstitution of the Apramycin Biosynthetic Pathway Demonstrates the Unusual Incorporation of a β-d-Sugar Nucleotide in the Final Glycosylation Step. Journal of the American Chemical Society. [Link]

-

Mechanism and Stereochemistry of the Biosynthesis of - Amanote Research. Amanote. [Link]

-

One-pot enzymatic synthesis of 2-deoxy-scyllo-inosose from d-glucose and polyphosphate. SciSpace. [Link]

-

Complete In Vitro Reconstitution of the Apramycin Biosynthetic Pathway Demonstrates the Unusual Incorporation of a β-d-Sugar Nucleotide in the Final Glycosylation Step. PMC. [Link]

-

DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF HETEROCYCLIC AMINOGLYCOSIDES. Universidad de La Rioja. [Link]

-

Active Site Mapping of 2-Deoxy-scyllo-inosose Synthase, the Key Starter Enzyme for the Biosynthesis of 2-Deoxystreptamine. Mechanism-Based Inhibition and Identification of Lysine-141 as the Entrapped Nucleophile. The Journal of Organic Chemistry. [Link]

-

2-Deoxystreptamine: Central Scaffold of Aminoglycoside Antibiotics†. Radboud Repository. [Link]

-

(PDF) Combinatorial biosynthesis of novel aminoglycoside antibiotics via pathway engineering. ResearchGate. [Link]

-

Isolation of an intermediate of 2-deoxystreptamine biosynthesis from a mutant of Bacillus circulans. PubMed. [Link]

-

Heterologous gene expression in E. coli : methods and protocols. National Library of Medicine. [Link]

-

2-Deoxystreptamine-containing aminoglycoside antibiotics: Recent advances in the characterization and manipulation of their biosynthetic pathways. ResearchGate. [Link]

-

Enhanced Biosynthesis of 2-Deoxy-scyllo-inosose in Metabolically Engineered Bacillus subtilis Recombinants. PMC. [Link]

-

28(C-4) Biosynthetic Pathway for the Core Structure of 2-Deoxystreptamine Containing Aminoglycoside Antibiotics. J-Stage. [Link]

-

Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities. PMC. [Link]

-

Purification and characterization of 2-deoxy-scyllo-inosose synthase derived from Bacillus circulans. A crucial carbocyclization enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics. PubMed. [Link]

-

Alanine Aminotransferase (ALT) Activity Assay Kit (Colorimetric). Cell Biolabs, Inc.[Link]

-

Heterologous protein expression in E. coli V.3. Protocols.io. [Link]

-

Parallel pathways in the biosynthesis of aminoglycoside antibiotics. F1000Research. [Link]

-

Biosynthetic pathways of aminoglycosides and their engineering. ResearchGate. [Link]

-

Investigating Enzyme Kinetics and Their Applications in Biotechnology. Preprints.org. [Link]

-

A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells. PMC. [Link]

Sources

- 1. med.upenn.edu [med.upenn.edu]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. 2-Deoxystreptamine-containing aminoglycoside antibiotics: recent advances in the characterization and manipulation of their biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthetic pathway of 2-deoxystreptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Deoxy-scyllo-inosamine dehydrogenase (SAM-dependent) - Wikipedia [en.wikipedia.org]

- 11. Structure of 2-deoxy-scyllo-inosose synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics, in complex with a mechanism-based inhibitor and NAD+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purification and characterization of 2-deoxy-scyllo-inosose synthase derived from Bacillus circulans. A crucial carbocyclization enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bu.edu [bu.edu]

- 14. Functional in vitro and in vivo analysis of biosynthetic genes by heterologous expression in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A guide to genome mining and genetic manipulation of biosynthetic gene clusters in Streptomyces [jmicrobiol.or.kr]

- 16. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]

- 17. 2-Deoxy-scyllo-inosamine dehydrogenase - Wikipedia [en.wikipedia.org]

- 18. Frontiers | Enhanced Biosynthesis of 2-Deoxy-scyllo-inosose in Metabolically Engineered Bacillus subtilis Recombinants [frontiersin.org]

- 19. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 20. iba-lifesciences.com [iba-lifesciences.com]

- 21. Complete In Vitro Reconstitution of the Apramycin Biosynthetic Pathway Demonstrates the Unusual Incorporation of a β-d-Sugar Nucleotide in the Final Glycosylation Step - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Kynurenine aminotransferase 3/glutamine transaminase L/cysteine conjugate beta-lyase 2 is a major glutamine transaminase in the mouse kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. scispace.com [scispace.com]

Physical and chemical properties of 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- CAS 488-52-8

For Researchers, Scientists, and Drug Development Professionals

Foreword

D-Streptamine, a cornerstone in the architecture of numerous aminoglycoside antibiotics, represents a molecule of significant interest in the fields of medicinal chemistry and drug development. This guide offers a comprehensive exploration of the physical and chemical properties of D-Streptamine (CAS 488-52-8), also known by its systematic name (1S,3R,4S,6R)-4,6-diaminocyclohexane-1,2,3,5-tetrol. As the central scaffold for antibiotics such as streptomycin, D-streptamine's inherent structural and chemical characteristics are pivotal to their biological activity. This document is designed to serve as a technical resource, providing in-depth information to facilitate further research and innovation in the development of novel therapeutics.

Molecular and Structural Characteristics

D-Streptamine is an amino cyclitol, a class of compounds characterized by a cyclohexane ring substituted with hydroxyl and amino groups. Specifically, it is a derivative of scyllo-inositol where the hydroxyl groups at positions 1 and 3 are replaced by amino groups.[1] This unique arrangement of functional groups imparts a high degree of polarity and the potential for extensive hydrogen bonding, which are critical to its biological function.

Chemical Structure

The structure of D-Streptamine is a cyclohexane ring with four hydroxyl groups and two amino groups in a specific stereochemical configuration.

Caption: 2D Chemical Structure of D-Streptamine

Stereochemistry

The stereoisomerism of D-Streptamine is crucial for its biological activity, particularly its ability to bind to the 30S subunit of bacterial ribosomes. The specific spatial arrangement of its amino and hydroxyl groups dictates its interaction with ribosomal RNA, the target of aminoglycoside antibiotics.

Physical Properties

The physical properties of D-Streptamine are largely dictated by its highly polar nature, arising from the multiple hydroxyl and amino functional groups.

| Property | Value | Source |

| CAS Number | 488-52-8 | [2][3] |

| Molecular Formula | C₆H₁₄N₂O₄ | [2] |

| Molecular Weight | 178.19 g/mol | [2] |

| Appearance | Solid | [4] |

| Melting Point | Not well-defined, chars and decomposes at high temperatures. | [5] |

| Boiling Point | 378.6 °C at 760 mmHg (Predicted) | [2] |

| Solubility | Highly soluble in water. Soluble in methanol. Sparingly soluble in ethanol. | [5] |

| pKa | The amino groups are basic. Specific pKa values are not readily available for the isolated molecule, but are influenced by the surrounding chemical environment in its antibiotic derivatives. | [6] |

Chemical Properties and Reactivity

D-Streptamine is a chemically stable molecule under standard conditions. Its reactivity is centered around its amino and hydroxyl groups, which can participate in various chemical transformations.

Stability

Aqueous solutions of streptomycin, which contains the D-streptamine core, are most stable between pH 3 and 7.[7] The stability of D-streptamine itself is expected to follow a similar trend, with degradation being more pronounced under strongly acidic or basic conditions and at elevated temperatures. The indole ring within tryptamine, a related compound, is susceptible to oxidation, a degradation pathway that can also affect D-streptamine.[8]

Reactivity of Functional Groups

-

Amino Groups: The two primary amino groups are nucleophilic and can undergo reactions typical of amines, such as acylation, alkylation, and formation of Schiff bases. These reactions are fundamental to the semi-synthesis of novel aminoglycoside derivatives with improved efficacy or reduced toxicity.

-

Hydroxyl Groups: The four hydroxyl groups can be esterified, etherified, or oxidized. Selective protection and deprotection of these hydroxyl groups are critical steps in the chemical synthesis of complex aminoglycoside antibiotics.

Role in Drug Development

D-Streptamine is a crucial "privileged scaffold" in the development of aminoglycoside antibiotics. Its rigid, pre-organized structure presents the amino and hydroxyl groups in a specific spatial orientation that is recognized by the bacterial ribosomal RNA A-site.

Mechanism of Action

Aminoglycoside antibiotics containing the D-streptamine core bind to the 16S rRNA of the 30S ribosomal subunit in bacteria. This binding interferes with protein synthesis by causing misreading of the mRNA code and inhibiting the translocation of the ribosome along the mRNA. The result is the production of non-functional proteins, leading to bacterial cell death. The polycationic nature of these antibiotics at physiological pH, due to the protonated amino groups, facilitates their strong interaction with the negatively charged phosphate backbone of rRNA.

Structure-Activity Relationships

The specific placement and stereochemistry of the amino and hydroxyl groups on the D-streptamine ring are critical for antibacterial activity. Modifications to these groups can significantly impact the binding affinity to the ribosome and the susceptibility of the antibiotic to bacterial resistance mechanisms. For example, the development of semi-synthetic aminoglycosides often involves modifying these functional groups to overcome enzymatic inactivation by bacteria.

Synthesis and Isolation

D-Streptamine can be obtained through both chemical synthesis and isolation from natural products.

Chemical Synthesis

-

From myo-Inositol: One of the common starting materials for the synthesis of D-streptamine is myo-inositol, a readily available carbocyclic polyol. The synthesis involves stereoselective introduction of amino groups and protection/deprotection of hydroxyl groups.

-

From D-Glucose: D-glucose can also serve as a precursor for the synthesis of D-streptamine, leveraging the stereocenters of the sugar to establish the desired stereochemistry in the final product.

Isolation from Natural Products

A practical method for obtaining D-streptamine is through the hydrolysis of aminoglycoside antibiotics that contain this core structure, such as streptomycin.

Experimental Protocol: Isolation of D-Streptamine from Streptomycin Sulfate

Objective: To isolate the D-streptamine core by acidic hydrolysis of streptomycin.

Materials:

-

Streptomycin sulfate

-

6 N Hydrochloric Acid (HCl)

-

Dowex 50W-X8 resin (or similar strong cation exchange resin)

-

0.5 N Ammonium Hydroxide (NH₄OH)

-

Deionized water

-

Rotary evaporator

-

Lyophilizer

-

Thin Layer Chromatography (TLC) plates (silica gel) and appropriate developing system (e.g., butanol:acetic acid:water)

-

Ninhydrin stain

Procedure:

-

Hydrolysis: Dissolve streptomycin sulfate in 6 N HCl at a concentration of approximately 50 mg/mL. Heat the solution at reflux for 4-6 hours to cleave the glycosidic bonds.

-

Neutralization and Concentration: Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide). Concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

-

Cation Exchange Chromatography:

-

Prepare a column with Dowex 50W-X8 resin and equilibrate it with deionized water.

-

Load the concentrated hydrolysate onto the column. The positively charged D-streptamine will bind to the resin.

-

Wash the column with deionized water to remove uncharged and anionic impurities.

-

Elute the D-streptamine from the resin using a gradient of 0.5 N NH₄OH.

-

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Spot the fractions on a silica gel plate and develop the chromatogram. Visualize the spots by spraying with a ninhydrin solution and heating. D-streptamine will appear as a distinct spot.

-

Purification and Isolation: Pool the fractions containing pure D-streptamine and concentrate them using a rotary evaporator.

-

Lyophilization: Lyophilize the concentrated solution to obtain D-streptamine as a solid powder.

-

Characterization: Confirm the identity and purity of the isolated D-streptamine using analytical techniques such as NMR and Mass Spectrometry.

Caption: Workflow for the isolation of D-Streptamine.

Spectral Data

The characterization of D-Streptamine relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of D-streptamine in D₂O would show complex multiplets in the upfield region corresponding to the protons on the cyclohexane ring. The chemical shifts of these protons are influenced by the neighboring amino and hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms of the cyclohexane ring. The chemical shifts would be in the range typical for sp³ hybridized carbons bearing oxygen and nitrogen substituents.

Infrared (IR) Spectroscopy

The IR spectrum of D-Streptamine is characterized by:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H and N-H stretching vibrations.

-

C-H stretching vibrations from the cyclohexane ring around 2850-2950 cm⁻¹.

-

C-N and C-O stretching vibrations in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of D-Streptamine. The fragmentation pattern would likely involve the loss of water, ammonia, and cleavage of the cyclohexane ring, providing structural information.

Safety and Handling

D-Streptamine should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. As it is a component of biologically active molecules, care should be taken to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5]

Conclusion

D-Streptamine remains a molecule of profound importance in the ongoing battle against bacterial infections. Its unique structural and chemical properties have made it an invaluable scaffold for the development of a wide array of aminoglycoside antibiotics. A thorough understanding of its physical and chemical characteristics, as detailed in this guide, is essential for the rational design of new and improved therapeutic agents that can overcome the challenges of antibiotic resistance. Further research into the synthesis, modification, and biological interactions of D-streptamine and its derivatives will undoubtedly continue to fuel innovation in the field of drug discovery.

References

- Dihydrostreptomycin. Merck Index Monograph.

- D-Streptamine,O-3-amino-3-deoxy-a-D-glucopyranosyl-(1?6). Angene Chemical.

- Streptomycin. AERU - University of Hertfordshire.

- D-Streptamine | CAS#:488-52-8. Chemsrc.

- Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Rel

- D-Streptamine | 488-52-8. ChemicalBook.

- Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino). American Chemical Society.

- 1 H and 13 C NMR data of compounds 1 and 2 (DMSO-d 6 , δ in ppm, J in Hz).

- Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa Activity Rel

- D-Streptamine | 488-52-8. ChemicalBook.

- Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)-1,3-diazido-2,5,6-tri-O-benzylstreptamine. PMC.

- 2-Deoxystreptamine. Merck Index Monograph.

- Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin. PMC.

- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic

- CAS No.488-52-8,D-Streptamine Suppliers. LookChem.

- Mass Spectrometry: Fragment

- D-Streptamine, O-6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-4). PubChem.

- 2-Deoxystreptamine: Central Scaffold of Aminoglycoside Antibiotics†. Radboud Repository.

- Modification at the 2′-Position of the 4,5-Series of 2-Deoxystreptamine Aminoglycoside Antibiotics To Resist Aminoglycoside Modifying Enzymes and Increase Ribosomal Target Selectivity. ACS Infectious Diseases.

- PRODUCT INFORM

- 1H NMR spectrum of Compound 32. The Royal Society of Chemistry.

- N3-(4-aMino-2-hydroxy-1-oxobutyl)-2-deoxy-D-streptaMine. ChemBK.

- common fragmentation mechanisms in mass spectrometry. YouTube.

- Determination of Streptomycin and Impurities Using HPAE-PAD. Thermo Fisher Scientific.

- How to Interpret FTIR Results: A Beginner's Guide. AZoM.

- D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[2,6-diamino-2,6-dideoxy-α-D. CAS Common Chemistry.

- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PMC.

- An In-depth Technical Guide to the Discovery and Origin of Streptomycin. Benchchem.

- FTIR Spectroscopy in Life Sciences: Uses & Insights. News-Medical.Net.

- Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. IntechOpen.

- Spectroscopic Identification of Bacteria Resistance to Antibiotics by Means of Absorption of Specific Biochemical Groups and Special Machine Learning Algorithm. MDPI.

- Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI.

- Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples. Thermo Fisher Scientific.

- Mass Spectrometry - Fragmentation P

- Protein Purification Basic Protocol. University of California, Berkeley.

- ISOLATION AND PURIFIC

- List of molecules and experimental pKa values used for Table 2 The...

- Studies on the Stability of Streptomycin in Solution. PubMed.

- (Open Access) The stability of streptomycin. (1946). Semantic Scholar.

- Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry.

- Technical Support Center: Tryptamine Stability in Aqueous Solutions. Benchchem.

- Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Aqueous Solutions. Benchchem.

- Understanding the chemical basis of drug stability and degrad

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. D-Streptamine | CAS#:488-52-8 | Chemsrc [chemsrc.com]

- 3. D-Streptamine | 488-52-8 [chemicalbook.com]

- 4. angenechemical.com [angenechemical.com]

- 5. Dihydrostreptomycin [drugfuture.com]

- 6. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Stereochemistry and Isomerism of 4,6-Diamino-1,2,3,5-Cyclohexanetetrol: A Structural and Mechanistic Guide

Executive Summary

The compound 4,6-diamino-1,2,3,5-cyclohexanetetrol, universally known in medicinal chemistry as streptamine , is an aminocyclitol that serves as the foundational scaffold for numerous aminoglycoside antibiotics[1][2]. Its precise stereochemical arrangement dictates its ability to bind to the 16S rRNA of the bacterial 30S ribosomal subunit, thereby disrupting protein synthesis[3]. This technical guide provides an in-depth analysis of its stereochemical landscape, biosynthetic pathways, and the self-validating analytical and synthetic protocols required to isolate and characterize its isomers.

Stereochemical Architecture and Isomerism

The cyclohexane ring of 4,6-diamino-1,2,3,5-cyclohexanetetrol contains six contiguous stereocenters, presenting a complex stereochemical landscape. The spatial orientation of its four hydroxyl and two amino groups fundamentally alters its biological activity and chemical reactivity[2][4].

-

Streptamine (scyllo-configuration): The naturally occurring isomer, (1S,3R,4S,6R)-4,6-diaminocyclohexane-1,2,3,5-tetrol, adopts a highly stable chair conformation where all six substituents occupy equatorial positions[1]. Because it possesses an internal plane of symmetry passing through the C2 and C5 carbon atoms, it is an achiral meso compound[2][5].

-

2-epi-Streptamine (myo-configuration): This epimer features an axial hydroxyl group at the C2 position. It is a critical biosynthetic precursor to spectinomycin (via its N,N'-dimethyl derivative, actinamine)[6]. Like streptamine, it retains an internal plane of symmetry and is therefore a meso compound.

-

2-Deoxystreptamine (2-DOS): While technically lacking the C2 hydroxyl group (forming a methylene bridge), 2-DOS is structurally analogous and serves as the core scaffold for the majority of clinically relevant aminoglycosides (e.g., neomycin, kanamycin, gentamicin)[3][7]. It is also a meso compound[2][5].

Quantitative Structural Comparison

Table 1: Stereochemical and Physical Properties of Key Aminocyclitol Isomers

| Compound | MW ( g/mol ) | Stereocenters | 3JH,H NMR Profile | Configuration | Symmetry |

| Streptamine | 178.19 | 6 | All large (~10.0 Hz) | scyllo (All-equatorial) | meso (Achiral) |

| 2-epi-Streptamine | 178.19 | 6 | Small at C2 (~3.0 Hz) | myo (C2 axial) | meso (Achiral) |

| 2-Deoxystreptamine | 162.19 | 5 | Complex at C2 (ax-ax large, eq-ax small) | scyllo-like (C2 deoxy) | meso (Achiral) |

Biosynthetic Pathways and Enzymatic Stereocontrol

The biosynthesis of aminocyclitols is a masterclass in enzymatic stereocontrol, typically originating from D-glucose-6-phosphate or myo-inositol[3]. Recent heterologous expression studies in Streptomyces venezuelae have elucidated that the pathway to 2-epi-streptamine requires only a minimal set of enzymes: a dehydrogenase (SpeB) and an aminotransferase (SpcS2)[6].

The pathway involves a double oxidation and transamination sequence. The stereospecificity of the aminotransferase ensures that the incoming amino groups are installed with precise equatorial geometry, preserving the myo configuration until further epimerization yields the all-equatorial scyllo architecture of streptamine[6].

Caption: Enzymatic pathway from myo-inositol to 2-epi-streptamine and streptamine.

Analytical Methodologies for Stereoisomer Resolution

Due to their high polarity and structural similarity, distinguishing between scyllo and myo aminocyclitol isomers requires rigorous NMR spectroscopy[6].

Protocol 1: NMR-Based Stereochemical Assignment

1. Sample Preparation: Dissolve 5–10 mg of the purified aminocyclitol in 600 µL of D₂O. Adjust the pH to ~5.0 using DCl/NaOD. Causality: Consistent protonation of the amino groups is critical; free amines vs. ammonium cations drastically alter local electron density and chemical shifts. 2. Data Acquisition: Acquire 1D ¹H, ¹³C, and 2D COSY/NOESY spectra using a 600 MHz NMR spectrometer at 298 K. 3. Coupling Constant Analysis: Extract the 3JHH coupling constants. Causality: In a rigid cyclohexane chair, the dihedral angle between adjacent axial protons is ~180°. According to the Karplus equation, this results in a large 3JHH coupling constant (8–12 Hz). In the scyllo configuration of streptamine, all ring protons are axial, yielding uniformly large coupling constants. Conversely, the myo configuration of 2-epi-streptamine features an equatorial proton at C2, which exhibits smaller axial-equatorial couplings (2–5 Hz) with H1 and H3. 4. Self-Validation Check: The sum of the coupling constants for the axial protons should mathematically align with theoretical Karplus predictions for a perfect chair conformation. Any deviation >1.5 Hz indicates ring distortion, prompting a re-evaluation of the pH or solvent conditions.

Chemical Synthesis and Epimerization Workflows

Synthesizing 4,6-diamino-1,2,3,5-cyclohexanetetrol derivatives for drug development often relies on the desymmetrization of meso precursors or stereoselective functional group transformations[4][8].

Protocol 2: Stereoselective Synthesis of cis-1,3-Diaminocyclitols

1. Precursor Activation: Begin with a protected meso-cyclohexadiene diol. React with singlet oxygen to form an endoperoxide, establishing the cis-oxygen relationship. 2. Nitroaldol Condensation: Subject the intermediate to a nitroaldol condensation to introduce the nitrogen functionalities[9]. Causality: The stereocontrol in this step is governed by substrate-controlled diastereoselectivity. The bulky protecting groups on the adjacent hydroxyls sterically shield one face of the ring, forcing the incoming nucleophile to attack from the opposite (less hindered) face, thereby locking in the cis-1,3-diamino stereochemistry[9]. 3. Hydrogenolysis and Reduction: Reduce the nitro groups using zinc in acetic acid or catalytic hydrogenation (Pd/C, H₂). Causality: These mild reductive conditions strictly preserve the established stereocenters without triggering unwanted epimerization, yielding the cis-1,3-diamino architecture[8][9]. 4. Self-Validation Check: Perform TLC and crude ¹H-NMR after the nitroaldol condensation. The disappearance of the starting material's olefinic protons and the emergence of a distinct >CH-NO₂ multiplet at ~4.5 ppm confirms successful conversion. If multiple diastereomers are observed, the steric bulk of the protecting group was insufficient.

Caption: Logical workflow for the stereoselective synthesis of cis-1,3-diaminocyclitols.

Conclusion

The stereochemistry of 4,6-diamino-1,2,3,5-cyclohexanetetrol is not merely a structural curiosity; it is the fundamental driver of its biological efficacy[2]. The all-equatorial scyllo conformation provides a rigid, highly protonated scaffold that perfectly complements the negatively charged pockets of bacterial 16S rRNA[2][3]. By mastering the analytical and synthetic workflows outlined in this guide, drug development professionals can leverage these meso scaffolds to design the next generation of highly specific, resistance-evading RNA ligands[4][9].

References

- Streptamine | C6H14N2O4 | CID 439590 - PubChem, nih.gov,

- Asymmetric synthesis of 2-deoxystreptamine analogues as potential RNA ligands, ru.nl,

- Progress in Aminocyclitol Biosynthesis, nih.gov,

- Synthesis of neamine-derived pseudodisaccharides by stereo- and regio-selective functional group transformations, researchg

- Diastereoselective Ring Homologation of Bicyclic Hydrazines: Access to cis-1,3-Diaminocyclohexitols | ACS Omega, acs.org,

- 2-Deoxystreptamine | C6H14N2O3 | CID 203443 - PubChem, nih.gov,

- Buy 2-Deoxystreptamine | 2037-48-1 - Smolecule, smolecule.com,

- 2-Deoxystreptamine: Central Scaffold of Aminoglycoside Antibiotics, ru.nl,

Sources

- 1. Streptamine | C6H14N2O4 | CID 439590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Buy 2-Deoxystreptamine | 2037-48-1 [smolecule.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. Progress in Aminocyclitol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Deoxystreptamine | C6H14N2O3 | CID 203443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

The Aminocyclitol Core: A Comprehensive Technical Guide on Streptamine and Its Natural Derivatives

Executive Summary

The compound 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- , universally known in natural product chemistry as Streptamine , forms the foundational aminocyclitol scaffold for a vast array of clinically indispensable antibiotics. Alongside its evolutionary counterpart, 2-deoxystreptamine (2-DOS) , these all-trans substituted cyclohexitols act as the central aglycone core in aminoglycoside antibiotics[1].

While streptamine (often functionalized into the guanidinated derivative, streptidine) is the hallmark of streptomycin, 2-DOS is the omnipresent core in neomycin, kanamycin, tobramycin, and gentamicin[1]. This whitepaper provides an in-depth mechanistic review of the biosynthesis, structural biology, and experimental manipulation of these natural derivatives, designed for researchers and drug development professionals engineering the next generation of RNA-binding therapeutics.

Biosynthetic Logic & Mechanistic Pathways

The evolutionary divergence between streptamine and 2-deoxystreptamine is most profoundly observed in their distinct biosynthetic origins. Nature utilizes two completely parallel, yet enzymatically convergent, pathways to construct these aminocyclitols.

Streptamine Biosynthesis

Streptamine is biosynthetically derived from myo-inositol [2]. The pathway is initiated by a NAD+-dependent dehydrogenase that oxidizes myo-inositol to keto-scyllo-inositol. This intermediate is subsequently transaminated by an aminotransferase (utilizing L-glutamine as the amino donor) to form amino-deoxy-scyllo-inositol[2]. A second round of dehydrogenation and transamination yields the final 1,3-diamino-2,4,5,6-cyclohexanetetrol (streptamine) core, which is subsequently phosphorylated and guanidinated to form streptidine in streptomycin producers[2].

2-Deoxystreptamine (2-DOS) Biosynthesis

In stark contrast, 2-DOS is derived from D-glucose-6-phosphate [1]. The construction of the 2-DOS core is a marvel of enzymatic efficiency, governed by three key enzymes:

-

2-Deoxy-scyllo-inosose synthase (DOIS / BtrC / NeoC): This enzyme catalyzes a remarkable multi-step transformation including alcohol oxidation, phosphate syn-elimination, carbonyl reduction, ring opening, and an intramolecular aldol condensation through a boat conformation to yield 2-deoxy-scyllo-inosose (DOI)[3]. It strictly requires NAD+ as a catalytic oxidant and Co2+ to stabilize the aldol condensation[3].

-

Dual-Functional Aminotransferase (BtrS / BtrR): Belonging to the secondary metabolite aminotransferases (SMAT) subfamily, this Pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the first transamination to form 2-deoxy-scyllo-inosamine (DOIA)[3].

-

Dehydrogenase (NeoA): A NAD(P)+-dependent enzyme oxidizes DOIA to 3-amino-2,3-dideoxy-scyllo-inosose, which is then recognized again by the BtrS aminotransferase for the final transamination to yield 2-DOS[3].

Figure 1: Parallel biosynthetic pathways of Streptamine and 2-Deoxystreptamine (2-DOS).

Structural Biology & Target Interaction

The omnipotence of the streptamine/2-DOS core in antimicrobial pharmacology relies entirely on its rigid stereochemistry. The all-trans configuration of the 1,3-diamino groups provides the exact spatial geometry required to anchor into the major groove of the 16S rRNA within the bacterial 30S ribosomal subunit[1].

Causality of Action: The protonated amino groups of the cyclitol core form critical hydrogen bonds with the negatively charged phosphate backbone of specific RNA hairpin loops (such as the A-site)[1]. This binding locks the ribosome into a conformation that drastically decreases the fidelity of mRNA translation, leading to the incorporation of incorrect amino acids, membrane disruption by misfolded proteins, and rapid bactericidal cell death.

Experimental Workflows: Isolation and Chemo-Enzymatic Synthesis

To develop novel semi-synthetic aminoglycosides, researchers require access to the "naked" aminocyclitol core. Total chemical synthesis is highly inefficient due to the challenge of establishing five contiguous stereocenters. Instead, the following self-validating protocols are standard in the field.

Protocol 1: Acidic Degradation of Neomycin to Yield the 2-DOS Core

Causality: Cleaving the glycosidic bonds of abundant fermentation products like neomycin is the most scalable method to isolate the meso-2-deoxystreptamine core, bypassing the stereochemical bottlenecks of total synthesis[1].

-

Hydrolysis: Dissolve 10.0 g of Neomycin sulfate in 100 mL of 48% aqueous hydrobromic acid (HBr). Reflux the mixture continuously at 110°C for 17–24 hours to ensure quantitative cleavage of all glycosidic linkages.

-

Concentration: Cool the reaction to room temperature and concentrate under reduced pressure (rotary evaporation) to yield a dark, viscous syrup.

-

Neutralization: Dissolve the syrup in 50 mL of distilled water. Pass the solution through a weak anion exchange resin (e.g., Amberlite IRA-400, OH⁻ form) until the eluate reaches pH 7.0.

-

Purification: Load the neutralized mixture onto a cation exchange column (Dowex 50W-X8, H⁺ form). Wash extensively with water to remove neutral sugars. Elute the 2-DOS core using a linear gradient of aqueous ammonia (0.1 M to 1.0 M).

-

Recovery: Pool the ninhydrin-positive fractions and lyophilize to obtain pure meso-2-deoxystreptamine as a white crystalline powder.

Protocol 2: In Vitro Enzymatic Reconstitution of the 2-DOS Scaffold

Causality: Recombinant expression of biosynthetic enzymes allows for precise, cell-free biocatalytic synthesis of the core, enabling the introduction of unnatural isotopic labels for NMR studies[3].

-

Enzyme Preparation: Express recombinant btrC (DOIS) and btrS (aminotransferase) in E. coli BL21(DE3). Purify the enzymes via Ni-NTA affinity chromatography.

-

Reaction Setup: In a 50 mM Tris-HCl buffer (pH 7.5), combine 10 mM D-glucose-6-phosphate, 1 mM NAD⁺, and 0.1 mM CoCl₂.

-

DOI Synthesis: Add 5 µM purified DOIS and incubate at 30°C for 2 hours. Note: Co²⁺ is strictly required to stabilize the transition state of the aldol condensation.

-

Transamination: To the same vessel, add 20 mM L-glutamine, 0.1 mM Pyridoxal 5'-phosphate (PLP), and 5 µM purified BtrS.

-

Monitoring: Incubate for an additional 4 hours at 30°C. Monitor the conversion of DOI to DOIA and subsequently to 2-DOS via LC-MS/MS.

Quantitative Data: Aminoglycoside Derivatives Comparison

The functionalization of the aminocyclitol core dictates the spectrum of activity and the clinical application of the resulting antibiotic derivative[4].

Table 1: Key Aminoglycoside Derivatives and their Core Scaffolds

| Antibiotic Class | Core Scaffold | Producing Organism | Key Biosynthetic Enzymes | Primary Clinical Target |

| Streptomycin | Streptidine (Guanidinated Streptamine) | Streptomyces griseus | Inositol dehydrogenases, Amidinotransferases | Gram-negative bacteria (e.g., M. tuberculosis) |

| Neomycin | 2-Deoxystreptamine (4,5-linked) | Streptomyces fradiae | NeoC (DOIS), NeoB (Aminotransferase) | Broad-spectrum (Topical applications) |

| Kanamycin | 2-Deoxystreptamine (4,6-linked) | Streptomyces kanamyceticus | KanA, KanB | Broad-spectrum (Systemic infections) |

| Gentamicin | 2-Deoxystreptamine (4,6-linked) | Micromonospora echinospora | GenD2, GenS2, GenN | Severe Gram-negative nosocomial infections |

Future Perspectives: Synthetic Biology and Resistance

The primary limitation of aminoglycosides is the proliferation of Aminoglycoside Modifying Enzymes (AMEs)—kinases, acetyltransferases, and nucleotidyltransferases—that covalently modify the hydroxyl and amino groups of the cyclitol core and its attached sugars[4].

Current drug development focuses on combinatorial biosynthesis and parallel pathway engineering . By manipulating the promiscuity of enzymes like the BtrS aminotransferase or the KanJ dioxygenase, researchers are actively generating sterically hindered 2-DOS and streptamine derivatives (such as plazomicin) that evade AME recognition while maintaining potent 16S rRNA binding affinity[4].

Sources

Application Note: Step-by-Step Synthesis and Isolation Protocol for Streptamine (4,6-diamino-1,2,3,5-cyclohexanetetrol)

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- (Common Name: Streptamine) CAS Registry Number: 488-52-8[1]

Introduction and Strategic Overview

Streptamine (1,2,3,5-Cyclohexanetetrol, 4,6-diamino-) is a highly polar, meso-diaminocyclitol that serves as the central structural scaffold for numerous aminoglycoside antibiotics, including streptomycin[2]. In drug development and synthetic biology, accessing pure aminocyclitol scaffolds is critical for the semi-synthesis of novel, resistance-breaking antibiotics.

Because unprotected aminocyclitols are extremely hydrophilic and difficult to extract from aqueous reaction mixtures, classical and modern syntheses rely on a "protection-purification-deprotection" strategy. The protocol detailed below utilizes a 4,6-diazido-4,6-dideoxy-myo-inositol precursor[3]. By reducing the azides to amines and immediately trapping the highly polar product as a crystallizable hexaacetate, researchers can achieve high purity before the final hydrolysis step yields the free streptamine base[2][3].

Mechanistic Workflow

Synthetic pathway from diazido-inositol to Streptamine via a hexaacetate intermediate.

Experimental Protocols & Causality

Step 1: Catalytic Hydrogenation of the Diazido Precursor

Objective: Reduce the azide functional groups to primary amines without cleaving the cyclitol ring. Causality: Palladium on carbon (Pd/C) is selected as the catalyst because it efficiently reduces azides to amines under mild hydrogen pressure at room temperature, preventing the over-reduction or hydrogenolysis of the secondary hydroxyl groups on the cyclohexane ring[3].

-

Dissolve 10.0 mmol of 4,6-diazido-4,6-dideoxy-myo-inositol in 50 mL of anhydrous methanol in a thick-walled hydrogenation flask.

-

Carefully add 10% Pd/C (10% w/w relative to the substrate) under an inert argon atmosphere to prevent ignition of the methanol.

-

Purge the vessel with hydrogen gas three times, then pressurize to 30-40 psi (approx. 2-3 atm).

-

Agitate the mixture at room temperature (20-25°C) for 12 hours. The reaction progress can be monitored by the disappearance of the strong azide stretching band (~2100 cm⁻¹) via FT-IR.

-

Filter the catalyst through a pad of Celite, washing the cake with hot methanol.

-

Concentrate the filtrate in vacuo to yield crude 4,6-diamino-4,6-dideoxy-myo-inositol as a viscous, highly polar syrup. Do not attempt to purify this syrup directly.

Step 2: Global Acetylation to Streptamine Hexaacetate

Objective: Convert the highly polar, water-soluble diamine into a lipophilic, crystallizable derivative. Causality: Direct isolation of the diamine is plagued by poor yields due to its affinity for glass and water. Global acetylation (N- and O-acetylation) using acetic anhydride and pyridine creates Streptamine hexaacetate, a compound with distinct solubility properties (chloroform-insoluble and chloroform-soluble polymorphic forms) that readily crystallizes, acting as a self-validating purification step[2][3].

-

Suspend the crude diamine syrup from Step 1 in 20 mL of anhydrous pyridine.

-

Cool the reaction flask to 0°C in an ice bath.

-

Dropwise, add 15 mL of acetic anhydride (Ac₂O) over 30 minutes to control the exothermic acetylation reaction.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Pour the mixture into 200 mL of crushed ice/water. The global acetylation drastically reduces water solubility, causing the product to precipitate.

-

Collect the precipitate via vacuum filtration and wash thoroughly with cold water to remove residual pyridine.

-

Recrystallize the crude solid from hot ethanol to yield pure Streptamine hexaacetate. (Expected melting point: ~343-345°C with a transition point at 250°C)[2].

Step 3: Acidic Hydrolysis to Streptamine Free Base

Objective: Remove all acetyl protecting groups to yield the final 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- molecule. Causality: Strong acid (6N HCl) at reflux is required to cleave the robust amide bonds (N-acetyl groups), whereas the ester bonds (O-acetyl groups) cleave more readily. Ion-exchange chromatography is then used to neutralize the resulting hydrochloride salt without introducing inorganic impurities[3].

-

Suspend 5.0 mmol of pure Streptamine hexaacetate in 40 mL of 6N hydrochloric acid (HCl).

-

Reflux the mixture at 105-110°C for 16-24 hours until the solution becomes completely homogeneous, indicating full deprotection[3].

-

Cool the solution to room temperature and concentrate in vacuo to a thick syrup to remove excess HCl. Co-evaporate with water (3 x 20 mL) to assist in removing residual acid.

-

Dissolve the resulting streptamine dihydrochloride in a minimum amount of deionized water.

-

Pass the aqueous solution through a column of strongly basic anion-exchange resin (e.g., Dowex 1-X8, OH⁻ form) to neutralize the salt.

-

Lyophilize (freeze-dry) the alkaline eluent to afford pure Streptamine free base as a white, hygroscopic powder.

Quantitative Data Summary

The following table summarizes the expected operational parameters and yields for the three-step protocol, providing a benchmark for reaction efficiency.

| Reaction Step | Reagents / Catalyst | Temp (°C) | Time (h) | Intermediate / Product | Expected Yield (%) |

| 1. Reduction | H₂, 10% Pd/C, MeOH | 20 - 25 | 12 | Crude Diamine Syrup | > 95% (crude) |

| 2. Acetylation | Ac₂O, Pyridine | 0 → 25 | 24 | Streptamine Hexaacetate | 75 - 80% |

| 3. Hydrolysis | 6N HCl | 105 - 110 | 16 - 24 | Streptamine (Free Base) | 85 - 90% |

References

-

1,2,3,5-Cyclohexanetetrol, 4,6-diamino- | PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

- Source: Google Patents (Wolfrom et al., 1952)

-

Aminocyclitols. XIV. The Synthesis of Streptamine and Actinamine Source: Bulletin of the Chemical Society of Japan (Ogawa et al., 1967) URL:[Link]

Sources

Application Note: Advanced HPLC Method Development for 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- (Streptamine)

Introduction & Analytical Challenges

1,2,3,5-Cyclohexanetetrol, 4,6-diamino- (CAS: 488-52-8), commonly known as Streptamine or D-Streptamine, is a highly polar aminocyclitol that forms the structural core of numerous clinically significant aminoglycoside antibiotics, including streptomycin[1].

Developing a robust High-Performance Liquid Chromatography (HPLC) method for Streptamine presents two primary analytical challenges:

-

Extreme Hydrophilicity: The presence of four hydroxyl groups and two primary amine groups prevents retention on standard C18 reversed-phase (RP) columns. The molecule simply elutes in the void volume.

-

Absence of a Chromophore: Streptamine lacks conjugated π -electron systems, rendering standard Ultraviolet-Visible (UV-Vis) detection entirely ineffective[2].

To overcome these barriers, analytical scientists must employ orthogonal strategies: direct electrochemical detection, chemical derivatization, or ion-pairing mass spectrometry.

Analytical decision tree for Streptamine HPLC method selection based on detector availability.

Method 1: Direct Analysis via HPAE-PAD

Mechanistic Rationale: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) exploits the oxidizable nature of Streptamine's amine and hydroxyl groups. At high pH (using NaOH eluents), the hydroxyl groups are partially ionized, allowing retention on a strong anion-exchange column[3]. PAD directly detects the analyte by oxidizing it at a gold working electrode, completely bypassing the need for derivatization[4].

Protocol: HPAE-PAD Workflow

-

Column: CarboPac PA1 (4 mm × 250 mm) with guard column[5].

-

Mobile Phase: Isocratic 70 mM NaOH. Causality Note: High pH is strictly required to maintain the gold electrode's oxide layer and ensure analyte ionization[3].

-

Flow Rate: 0.5 mL/min.

-

Detection: PAD with a gold working electrode and Ag/AgCl reference.

-

Waveform: +0.13 V (0.00–0.04 s), +0.33 V (0.05–0.21 s, integration), +0.55 V (0.22–0.46 s), −1.67 V (0.57–0.58 s for reductive cleaning), +0.93 V (0.59 s for oxidative cleaning)[5].

-

Self-Validating System Suitability: To ensure column performance and resolution, heat a standard aliquot of Streptamine at 75°C for 1 hour to induce controlled thermal degradation. The resolution between the intact Streptamine peak and its primary thermal degradation product must be >3.0 [3].

Method 2: Pre-Column Derivatization (RP-HPLC-FLD)

Mechanistic Rationale: To utilize standard C18 columns and highly sensitive Fluorescence Detectors (FLD), Streptamine must be chemically modified. o-Phthalaldehyde (OPA) reacts rapidly with the primary amines of Streptamine in the presence of a nucleophilic thiol (e.g., ethanethiol or N-acetylcysteine) in an alkaline environment (pH ~10.4)[6],[2]. This reaction yields a highly hydrophobic and intensely fluorescent isoindole derivative, solving both the retention and detection problems simultaneously[2].

Step-by-step workflow for pre-column OPA derivatization and HPLC-FLD analysis of Streptamine.

Protocol: OPA Derivatization & FLD Analysis

-

Reagent Preparation: Dissolve 5 mg/mL OPA in methanol. Add 1% (v/v) ethanethiol or 2-mercaptoethanol in 0.4 M borate buffer (pH 10.4)[7].

-

Derivatization Reaction: Mix 100 μ L of the Streptamine sample with 100 μ L of the OPA reagent. Incubate in a water bath at 50°C for 20 minutes to ensure complete conversion of all primary amine sites[2].

-

SPE Cleanup (Critical Step): Load the derivatized sample onto a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge. Wash with 10% acetonitrile/phosphate buffer to remove unreacted OPA, and elute with 90% acetonitrile. Causality Note: Performing SPE after derivatization stabilizes the isoindole derivatives and prevents the massive signal suppression caused by biological matrices[7].

-

Chromatographic Conditions:

-

Column: C18 (150 mm × 4.6 mm, 5 μ m).

-

Mobile Phase: Isocratic Methanol/Water (70:30, v/v).

-

Detection: FLD ( λex = 328 nm, λem = 423 nm)[2].

-

Method 3: Ion-Pairing LC-MS/MS (IP-RP-LC-MS)

Mechanistic Rationale: For pharmacokinetic studies requiring absolute molecular specificity, LC-MS/MS is the gold standard. Because Streptamine is too polar for C18 retention, an ion-pairing agent like Heptafluorobutyric acid (HFBA) is utilized. The perfluorinated tail of HFBA interacts with the C18 stationary phase, while its acidic head group forms an ion pair with the protonated amines of Streptamine, facilitating retention[8].

Instrument-Friendly Innovation: Continuous infusion of HFBA into the mobile phase severely contaminates the MS source and causes ion suppression. To create a self-validating, robust system, HFBA is added exclusively to the final sample extract rather than the mobile phase. The sample plug carries enough HFBA to pair with the analyte during the critical focusing step on the column, keeping the MS source clean[8].

Protocol: IP-LC-MS/MS Workflow

-

Sample Prep: Extract Streptamine using a weak cation exchange (WCX) SPE cartridge. Elute, evaporate, and reconstitute in 2 mL of LC-MS grade water. Add 20 μ L of pure HFBA directly to the 2 mL extract[8].

-

Column: C18 (100 mm × 2.1 mm, 1.8 μ m).

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

-

Detection: ESI+ MS/MS. Monitor the specific transitions for the aminocyclitol core (e.g., targeting the highly abundant m/z 160.9 fragment for quantification)[8].

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and performance metrics of the three validated methodologies, allowing researchers to select the optimal protocol based on their laboratory's infrastructure.

| Parameter | HPAE-PAD (Direct) | RP-HPLC-FLD (Derivatization) | IP-LC-MS/MS (Ion-Pairing) |

| Column Chemistry | Strong Anion-Exchange (CarboPac) | Reversed-Phase (C18) | Reversed-Phase (C18) |

| Mobile Phase | 70 mM NaOH (Isocratic) | Methanol/Water (Isocratic) | Water/Acetonitrile + Formic Acid |

| Sample Additive | None | OPA + Thiol (Pre-column) | HFBA (In-sample only) |

| Detection Mode | Pulsed Amperometry (Gold) | Fluorescence ( λex 328 / λem 423) | ESI+ Tandem Mass Spectrometry |

| Estimated LOD | ~50 - 100 ng/mL | ~0.2 ng/mL | < 0.1 ng/mL |

| Primary Advantage | No chemical derivatization needed | Accessible instrumentation, high sensitivity | Ultimate specificity, no derivatization |

| Primary Limitation | Requires specialized PAD detector | Isoindole derivatives can be unstable | Matrix effects, potential MS fouling |

References

-

Determination of Streptomycin and Impurities Using HPAE-PAD. Thermo Fisher Scientific / Dionex Application Note 181. Available at: [Link]

-

Identification of tobramycin impurities for quality control process monitoring. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Sensitive Isocratic RP-HPLC–Fluorescence Method for OPA-Ethanethiol Derivatized Gentamicin in Small-Volume Biological Samples. LCGC International. Available at:[Link]

-

Applying Liquid Chromatography with Fluorescence Detection to Determine Gentamicin. Polish Journal of Environmental Studies. Available at: [Link]

-

Enhancement of Selectivity in Sample Cleanup for Tobramycin in Serum Using Derivatization before Solid Phase Extraction. Agilent Technologies Application Note. Available at: [Link]

-

Determination of neomycin B residue in bovine edible tissues and milk by ion-pair liquid chromatography-tandem mass spectrometry. AKJournals. Available at:[Link]

-

Challenges in the development of analytical test procedure for aminoglycosides: A critical review. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Chromatographic Methods for Analysis of Aminoglycoside Antibiotics. CiteSeerX / PSU. Available at: [Link]

Sources

Using 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- as a precursor for novel antibiotics

Application Note: Utilizing 1,2,3,5-Cyclohexanetetrol, 4,6-diamino- as a Core Scaffold for Novel Aminoglycoside Antibiotic Discovery

Prepared by: Senior Application Scientist, Drug Development & Synthetic Biology Target Audience: Researchers, scientists, and drug development professionals

Executive Summary & Mechanistic Rationale